![molecular formula C16H17NO3 B2512457 2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione CAS No. 1024174-12-6](/img/structure/B2512457.png)

2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione” is a chemical compound with the molecular formula C16H17NO3 . It is used for research purposes.

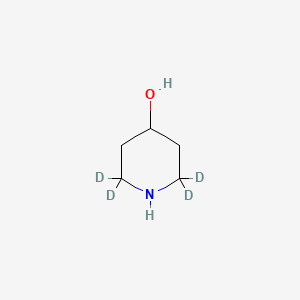

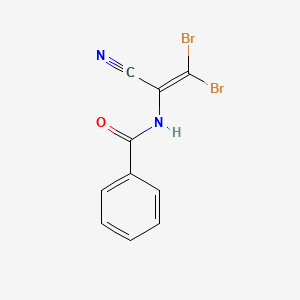

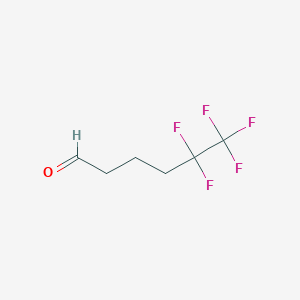

Molecular Structure Analysis

The molecular structure of “2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione” is based on its molecular formula, C16H17NO3 . The exact structure would need to be determined through methods such as NMR spectroscopy or X-ray crystallography.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione” include its molecular formula (C16H17NO3) and molecular weight (271.316) . Other properties such as melting point, boiling point, and density are not specified in the available resources .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound 2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione and its derivatives have been synthesized for various research purposes. For instance, the synthesis of 2-[(dimethylamino)methylene] cyclohexane-1,3-dione and its dimethyl derivative from 1,3-cyclohexanedione was detailed by Jeyachandran (2021) (Jeyachandran, 2021).

Chemical Reactions and Properties

- Research on 2-methyl-1,3-cyclohexanedione, a related compound, has shown its involvement in various chemical reactions and properties. For example, its crystal structure has been determined by X-ray methods, revealing molecules in the enolized form linked into planar chains by hydrogen bonds (Katrusiak, 1993) (Katrusiak, 1993). Additionally, the preparation of 2,2′-Methylenebis(1,3-cyclohexanedione) from 1,3-cyclohexanedione has been documented, showing improved yield and purity through specific reaction conditions (Wang Li-xian & W. Hong, 2006) (Wang Li-xian & W. Hong, 2006).

Structural and Molecular Studies

- Studies on 2-methyl-1,3-cyclohexanedione have also focused on its structural and molecular aspects. An order-disorder phase transition was observed in its crystals, induced by ordering of methylene groups in the molecular ring (Katrusiak, 1993) (Katrusiak, 1993). This indicates a complex behavior of similar compounds under varying conditions.

Applications in Photochemical Processes

- The photochemistry of similar β-diketones, like 2,2,5,5-tetramethyl-1,3-cyclohexanedione, has been explored. These compounds exhibit rearrangements yielding enol δ-lactones upon photolysis, highlighting their potential in photochemical applications (Nozaki et al., 1967) (Nozaki et al., 1967).

Catalysis and Reaction Studies

- Research has also been conducted on the catalytic activities of compounds related to 2-methyl-1,3-cyclohexanedione. For example, studies on its hydrogenation properties have revealed high selectivity and unique kinetic parameters (Geneste et al., 1980) (Geneste et al., 1980). Such findings are crucial for understanding the reactivity and potential applications of 2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione in catalysis.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-7-15(19)14(16(20)8-10)9-17-13-5-3-12(4-6-13)11(2)18/h3-6,9-10,19H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPONRXQUBREOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2512377.png)

![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)

![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)

![1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2512389.png)

![3-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2512390.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2512393.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)

![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2512397.png)